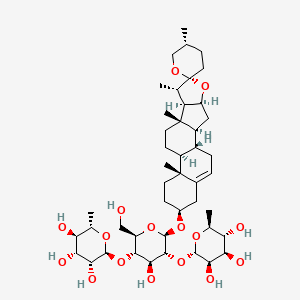

Dioscin

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72O16/c1-19-9-14-45(54-18-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(52)34(50)32(48)22(4)56-41)37(53)38(29(17-46)58-42)59-40-35(51)33(49)31(47)21(3)55-40/h7,19-22,24-42,46-53H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNONINPVFQTJOC-ZGXDEBHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19057-60-4 | |

| Record name | (+)-Dioscin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19057-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioscin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019057604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIOSCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B95U4OLWV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action: Elucidating Molecular and Cellular Pathways

Oncological Intervention Mechanisms

Dioscin demonstrates anticancer properties through several key mechanisms, including the induction of programmed cell death (apoptosis) and the inhibition of cell proliferation by disrupting the cell cycle.

Apoptosis Induction Pathways

This compound triggers apoptosis in cancer cells through multiple pathways, involving the mitochondria, the degradation of anti-apoptotic proteins, and the generation of reactive oxygen species.

Mitochondrial Apoptosis Pathway Modulation (Bcl-2/Bax Ratio, Caspase Activation)

The mitochondrial or intrinsic apoptotic pathway is a major target for this compound's cytotoxic effects. This compound has been shown to modulate the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, studies have demonstrated that this compound can decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins such as Bax, thereby augmenting the Bax/Bcl-2 ratio nih.govosti.govnih.gov. This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytoplasm nih.govnih.gov.

The release of cytochrome c is a critical step that triggers the activation of the caspase cascade, a series of proteases that execute the apoptotic program. This compound has been observed to activate initiator caspases like caspase-9 and effector caspases such as caspase-3 nih.govosti.govnih.gov. Activation of these caspases leads to the cleavage of vital cellular substrates, including poly-ADP-ribose polymerase (PARP), resulting in the characteristic biochemical and morphological features of apoptosis, such as nuclear shrinkage, chromatin condensation, and DNA fragmentation nih.govnih.gov.

The involvement of the mitochondrial pathway is supported by findings showing that diosgenin (B1670711) (an aglycone of this compound) induces a loss of mitochondrial membrane potential in breast cancer cells, further contributing to the release of cytochrome c and activation of the caspase signaling cascade mdpi.com.

Table 1: Effects of Diosgenin on Bcl-2 Family Proteins and Caspase Activation in HepG2 Cells nih.gov

| Treatment (μM Diosgenin) | Bax Expression | Bcl-2 Expression | Bax/Bcl-2 Ratio | Caspase-3 Activation | Caspase-9 Activation | Cytochrome c Release |

| 0 | - | + | Low | - | - | - |

| 20 | ↑ | ↓ | Increased | + | + | + |

| 30 | ↑↑ | ↓↓ | Further Increased | ++ | ++ | ++ |

| 40 | ↑↑↑ | ↓↓↓ | High | +++ | +++ | +++ |

| Note: ↑ indicates increased expression/activation, ↓ indicates decreased expression. |

Survivin Degradation and Inhibition of Anti-Apoptotic Proteins

Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is frequently overexpressed in various malignancies and plays a crucial role in inhibiting apoptosis and promoting cell proliferation. Targeting survivin is considered a promising therapeutic strategy in cancer treatment nih.govnih.govjcancer.org.

This compound has been shown to exert its pro-apoptotic effects, in part, by downregulating survivin expression nih.govnih.govjcancer.org. Mechanistic studies indicate that this compound promotes the degradation of survivin through the ubiquitination-proteasome pathway nih.govnih.govresearchgate.net. This process involves strengthening the interaction between survivin and the E3 ubiquitin ligase Fbxl7, which tags survivin for proteasomal degradation nih.govnih.govresearchgate.net.

Downregulation of survivin by this compound contributes to the activation of apoptotic signaling pathways jcancer.org. For instance, in oral squamous cell carcinoma cells, this compound inhibits survivin expression by interfering with EGFR binding to AT-rich sequences at the survivin promoter, thereby promoting survivin-mediated cell apoptosis jcancer.org. The reduction in survivin levels disrupts its anti-apoptotic function, making cancer cells more susceptible to programmed cell death.

Table 2: Effect of this compound on Survivin Expression in NSCLC Cells researchgate.net

| This compound Concentration | Survivin Protein Level (Relative to Control) |

| 0 (Control) | 1.0 |

| Low | ↓ |

| Medium | ↓↓ |

| High | ↓↓↓ |

| Note: ↓ indicates decreased protein level. |

Reactive Oxygen Species (ROS) Generation and Apoptosis

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen. While ROS can play roles in normal cellular signaling, excessive accumulation of ROS can induce oxidative stress, leading to cellular damage and apoptosis tandfonline.comnih.gov.

This compound has been reported to induce the generation of ROS in various cancer cell types, and this increase in ROS levels is implicated in this compound-induced apoptosis nih.govtandfonline.comnih.govspandidos-publications.comresearchgate.netcapes.gov.br. Studies have shown a direct association between ROS generation and this compound-induced apoptosis, where pretreatment with antioxidants like N-acetylcysteine (NAC) can prevent or attenuate the apoptotic effects of this compound nih.govtandfonline.comnih.govspandidos-publications.com.

The mechanism by which this compound increases ROS production can involve the downregulation of antioxidant enzymes such as peroxiredoxins (PRDX 1 and PRDX 6), which are crucial for regulating cellular ROS levels tandfonline.com. Elevated ROS levels can then trigger downstream apoptotic signaling cascades. For example, ROS generation induced by diosgenin has been shown to activate ASK1, a critical upstream kinase for JNK/p38 MAPK activation, leading to apoptosis nih.gov. In lung squamous cell carcinoma cells, this compound-induced ROS accumulation facilitates apoptosis via the p38-MAPK pathway nih.gov. Furthermore, ROS generation can lead to mitochondrial damage, contributing to the mitochondrial apoptotic pathway researchgate.netcapes.gov.br.

Table 3: Effect of this compound on ROS Levels and Apoptosis in Cancer Cells

| Cell Line | This compound Treatment | ROS Generation | Apoptosis Induction | Effect of NAC on Apoptosis | Source |

| Human renal cancer cells | Yes | ↑ | ↑ | Prevented | spandidos-publications.com |

| HepG2 cells (HCC) | Yes | ↑ | ↑ | Reversed | nih.gov |

| Kyse510 cells (Esophageal) | Yes | ↑ | ↑ | Blocked | tandfonline.com |

| C6 glioma cells | Yes | ↑ | ↑ | Not specified | researchgate.netcapes.gov.br |

| Lung SCC cells | Yes | ↑ | ↑ | Attenuated | nih.gov |

| Note: ↑ indicates increase. |

Cell Cycle Regulation and Proliferation Inhibition

In addition to inducing apoptosis, this compound inhibits cancer cell proliferation by interfering with the cell cycle progression. The cell cycle is a tightly regulated series of events that lead to cell division, and its deregulation is a hallmark of cancer.

Cell Cycle Arrest (e.g., G2/M phase)

This compound has been reported to induce cell cycle arrest at specific checkpoints, preventing cancer cells from dividing. A frequently observed effect of this compound is the induction of G2/M phase arrest mdpi.commdpi.combvsalud.orgtandfonline.comspandidos-publications.com. The G2/M checkpoint is a critical control point that ensures DNA replication is completed and the cell is ready for mitosis.

Studies in various cancer cell lines, including breast cancer, hepatocellular carcinoma (HCC), and pancreatic cancer cells, have shown that this compound treatment leads to an accumulation of cells in the G2/M phase in a concentration-dependent manner mdpi.comtandfonline.comspandidos-publications.com. This arrest is often associated with alterations in the expression and phosphorylation status of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), and their regulators like Cdc25C and Chk1 mdpi.com.

For example, diosgenin has been shown to induce G2/M arrest by modulating the Cdc25C-Cdc2-cyclin B pathway and activating Chk1 kinase mdpi.com. In breast cancer cells, diosgenin treatment resulted in altered expression of phosphorylated cyclin checkpoint1 (p-Chk1Ser345) and cyclin B, leading to G2/M blockade mdpi.com. The induction of G2/M arrest by this compound provides an opportunity for cancer cells to undergo apoptotic progression spandidos-publications.com.

Table 4: Diosgenin-Induced G2/M Arrest in Various Cancer Cell Lines

| Cell Line | Concentration Range (μM) | Effect on Cell Cycle | Key Regulators Modulated (Examples) | Source |

| MCF-7 (Breast Cancer) | 10 | G2/M Arrest | p-Chk1, Cyclin B, Cdc25C, Cdc2 | mdpi.com |

| Hs578T (Breast Cancer) | 10 | G2/M Arrest | p-Chk1, Cyclin B, Cdc25C, Cdc2 | mdpi.com |

| Bel-7721 (HCC) | Concentration-dependent | G2/M Arrest | Not specified in source | spandidos-publications.com |

| SMMC-7721 (HCC) | Concentration-dependent | G2/M Arrest | Not specified in source | spandidos-publications.com |

| HepG2 (HCC) | Concentration-dependent | G2/M Arrest | Not specified in source | spandidos-publications.com |

| Patu8988 (Pancreatic) | 50, 75 | G2/M Arrest | Not specified in source | tandfonline.com |

| Panc-1 (Pancreatic) | 50, 75 | G2/M Arrest | Not specified in source | tandfonline.com |

| MDA-MB-231 (Breast CSC) | Not specified | G2/M Arrest | cdc2, Cyclin B1 | bvsalud.org |

This compound is a steroidal saponin (B1150181) found in various plants, including species of Dioscorea. It has been investigated for a range of biological activities, particularly its anti-tumor effects, which involve influencing various molecular and cellular pathways. scielo.brwjgnet.comnih.gov

Regulation of Cell Division-Related Proteins

This compound has been shown to affect proteins involved in cell division. It can influence the cell cycle and disrupt the proliferation of malignant tumor cells by regulating the expression of corresponding proteins. wjgnet.comnih.gov Studies indicate that this compound can induce G2/M cell cycle arrest in certain cancer cells. This arrest may be linked to the upregulation of cell cycle-related proteins such as p21 and p27. spandidos-publications.com The inactivation of the PI3K/Akt pathway, coupled with increased expression of p21 and p27, may contribute to this compound-induced cell cycle arrest in hepatocellular carcinoma cells. spandidos-publications.com

Inhibition of Skp2 S72 Phosphorylation and Ubiquitination

A key mechanism by which this compound affects cell cycle regulation involves the protein S-phase kinase-associated protein 2 (Skp2). Skp2 is an oncogenic protein often overexpressed in various malignancies, contributing to tumor progression by promoting the degradation of cell cycle inhibitors like p27. nih.govcellapplications.com this compound has been identified as an inhibitor of Skp2. nih.gov Specifically, this compound can block the phosphorylation of Skp2 at serine 72 (S72). nih.govnih.govworldscientific.com Phosphorylation at this site by Akt1 is known to inhibit the interaction between Skp2 and Cdh1, a protein that mediates Skp2 degradation. cellapplications.com By attenuating Skp2 phosphorylation on S72, this compound enhances the binding between Skp2 and Cdh1. nih.govnih.gov This increased interaction leads to enhanced ubiquitination of Skp2, particularly lysine (B10760008) 48 (K48)-linked polyubiquitination, and subsequent proteasomal degradation of Skp2. nih.govnih.govworldscientific.com The degradation of Skp2, mediated by Cdh1, is crucial for this compound's effect on reducing Skp2 levels in cancer cells. nih.govnih.gov

Anti-Metastatic and Anti-Invasive Actions

This compound demonstrates significant activity against cancer metastasis and invasion, processes critical for tumor progression. scielo.brnih.govmdpi.com

Inhibition of Migration and Invasion

Multiple studies have reported that this compound can effectively inhibit the migration and invasion of various cancer cell types, including gastric cancer, breast cancer, colorectal cancer, lung adenocarcinoma, hepatocellular carcinoma, and prostate cancer. scielo.brwjgnet.comdovepress.commdpi.complos.orgfrontiersin.orgnih.govspandidos-publications.comnih.govfrontiersin.org This inhibitory effect has been observed in both in vitro and in vivo models. scielo.brwjgnet.com For instance, diosgenin (the aglycone of this compound) significantly inhibited the migration ability of gastric cancer cells and reduced the invasion of breast cancer cells. scielo.br In colorectal cancer cells, this compound suppressed migration and invasion, potentially by modulating the Notch1 signaling pathway. wjgnet.com this compound also inhibited the invasion and migration of triple-negative breast cancer cells, which was associated with the suppression of actin polymerization, Vav2 phosphorylation, and Cdc42 activation. mdpi.com In prostate cancer cells, diosgenin suppressed migration and invasion in a dose-dependent manner. plos.org

Modulation of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a process by which epithelial cells acquire mesenchymal characteristics, enhancing their motility and invasiveness, and is crucial for tumor metastasis. dovepress.commdpi.comnih.govspandidos-publications.comnih.gov this compound has been shown to inhibit or reverse EMT in various cancer cells. wjgnet.comnih.govdovepress.commdpi.comnih.govspandidos-publications.comnih.gov This modulation involves altering the expression of key EMT markers. This compound can upregulate epithelial markers like E-cadherin and tight junction proteins (ZO-1 and claudin-1) while downregulating mesenchymal markers such as N-cadherin, vimentin, and transcription factors like SNAIL, SLUG, and ZEB1. dovepress.commdpi.comnih.govspandidos-publications.com Studies in lung adenocarcinoma cells demonstrated that this compound reversed EMT by modulating the AKT/GSK3β/mTOR signaling pathway. wjgnet.comnih.govdovepress.com In hepatocellular carcinoma cells, this compound inhibited TGF-β1-induced EMT, a process mediated, at least in part, by the inhibition of the p38-MAPK signaling pathway. mdpi.comnih.govspandidos-publications.com

Regulation of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are enzymes that degrade components of the extracellular matrix (ECM), facilitating cancer cell invasion and metastasis. plos.org this compound has been found to reduce the expression and activity of various MMPs. plos.orgnih.govcapes.gov.brresearchgate.netscdi-montpellier.fr Specifically, studies have shown that diosgenin inhibits the activities of MMP-2 and MMP-9. plos.orgnih.govcapes.gov.brscdi-montpellier.fr It also suppresses the mRNA levels of MMP-2, MMP-9, and MMP-7. plos.orgnih.govcapes.gov.brresearchgate.netscdi-montpellier.fr Concurrently, diosgenin can increase the expression of tissue inhibitor of metalloproteinase-2 (TIMP-2), an endogenous inhibitor of MMPs. plos.orgnih.govcapes.gov.brresearchgate.netscdi-montpellier.fr This regulation of the MMP/TIMP balance contributes to the inhibition of ECM degradation and thus suppresses cancer cell invasion. plos.org

Data on MMP Regulation by Diosgenin in PC-3 Cells:

| Protein/mRNA | Effect of Diosgenin Treatment |

| MMP-2 Activity | Reduced |

| MMP-9 Activity | Reduced |

| MMP-2 mRNA | Suppressed |

| MMP-9 mRNA | Suppressed |

| MMP-7 mRNA | Suppressed |

| TIMP-2 mRNA | Increased |

Anti-Angiogenesis Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. osti.govingentaconnect.com this compound has demonstrated anti-angiogenic properties. mdpi.comosti.gov Studies have shown that this compound can inhibit tumor angiogenesis in vivo, leading to a decrease in blood vessels within solid tumors. osti.gov It inhibits the proliferation, migration, invasion, and tube formation of human umbilical vein endothelial cells (HUVECs), which are critical processes in angiogenesis. osti.gov this compound can also inhibit VEGF-induced blood vessel formation in vivo. osti.gov The anti-angiogenic effects of this compound may involve the regulation of pathways such as the VEGFR2 signaling pathway and the AKT/MAPK pathways. osti.gov Diosgenin has also been shown to suppress the expression of vascular endothelial growth factor (VEGF) in prostate cancer cells and inhibit the tube formation of endothelial cells. plos.orgnih.govcapes.gov.brresearchgate.netscdi-montpellier.fr Further research suggests that diosgenin can inhibit glycolysis-driven angiogenesis, potentially by acting as a ROCK1 inhibitor. acs.org This involves inhibiting ROCK1 and suppressing the glycolysis-fueled activation of HUVECs. acs.org Studies in zebrafish embryos have also shown that diosgenin hinders the growth and formation of inter-segmental vessels (ISV) and suppresses VEGF-A mRNA expression. njppp.com

Data on this compound's Effect on HUVECs:

| Process | Effect of this compound Treatment |

| Proliferation | Inhibited |

| Migration | Inhibited |

| Invasion | Inhibited |

| Tube Formation | Inhibited |

VEGFR2 Signaling Pathway Modulation

The vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. Research indicates that this compound can inhibit angiogenesis by modulating the VEGFR2 signaling pathway. Studies have shown that this compound can suppress the downstream protein kinases of VEGFR2, including Src, FAK, AKT, and Erk1/2. This suppression is accompanied by an increase in phosphorylated P38 MAPK. nih.govosti.gov This suggests that this compound interferes with the signaling cascade initiated by VEGFR2 activation.

Suppression of Endothelial Cell Proliferation and Tube Formation

Beyond modulating signaling pathways, this compound directly impacts the behavior of endothelial cells, the building blocks of blood vessels. Studies using human umbilical vein endothelial cells (HUVECs) have shown that this compound significantly inhibits their proliferation, migration, invasion, and tube formation in vitro. nih.govosti.gov These actions are critical aspects of angiogenesis. Furthermore, in vivo studies using matrigel (B1166635) plugs have demonstrated that this compound can inhibit VEGF-induced blood vessel formation. nih.govosti.gov

Table 1: Effects of this compound on Endothelial Cell Functions (In Vitro)

| Endothelial Cell Function | Effect of this compound | Reference |

| Proliferation | Inhibited | nih.govosti.gov |

| Migration | Inhibited | nih.govosti.gov |

| Invasion | Inhibited | nih.govosti.gov |

| Tube Formation | Inhibited | nih.govosti.gov |

Key Signaling Pathway Modulations in Cancer

This compound's anticancer effects are also mediated through its influence on several key signaling pathways frequently dysregulated in cancer cells.

PI3K/AKT/mTOR Pathway Inhibition

The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and is often hyperactivated in various cancers. nih.govnih.gov Studies have consistently shown that this compound can inhibit this pathway by downregulating the phosphorylation levels of PI3K, AKT, and mTOR. nih.govsciopen.comeurekaselect.comdovepress.com This inhibition has been observed in various cancer cell lines, including lung cancer, ovarian cancer, endometrial cancer, and colorectal cancer cells. nih.govsciopen.comeurekaselect.comdovepress.comnih.govresearchgate.net Inhibiting this pathway contributes to this compound's ability to induce apoptosis and suppress cancer cell proliferation and migration. nih.govsciopen.comeurekaselect.comdovepress.com

Table 2: Impact of this compound on PI3K/AKT/mTOR Pathway Components (Observed in Various Cancer Cells)

| Pathway Component | Effect of this compound (Phosphorylation Level) | Reference |

| PI3K | Decreased | nih.govsciopen.comdovepress.comnih.gov |

| AKT | Decreased | nih.govsciopen.comeurekaselect.comdovepress.comnih.govresearchgate.net |

| mTOR | Decreased | nih.govsciopen.comeurekaselect.comdovepress.comresearchgate.net |

MAPK Signaling Pathway Regulation (p38, ERK1/2)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38 and ERK1/2, is involved in regulating various cellular processes, including proliferation, differentiation, and apoptosis. nih.govfrontiersin.orge-century.us Research indicates that this compound modulates the MAPK pathway, although the specific effects on p38 and ERK1/2 can vary depending on the cell type and context.

In some cancer cells, this compound has been shown to inhibit the phosphorylation of ERK1/2 and p38. nih.govnih.govfrontiersin.orgnih.gov This inhibition is associated with reduced cell proliferation and increased apoptosis. nih.govfrontiersin.orgnih.gov For instance, in prostate cancer cells, this compound inhibited the expression of p-Erk1/2 and p-P38. frontiersin.orgnih.gov Similarly, in ovarian cancer cells, this compound suppressed the expression of p-p38 MAPK. nih.gov

Conversely, some studies have reported that this compound can increase the phosphorylation of p38 MAPK. nih.govosti.govnih.gov This activation of p38 MAPK has been linked to the induction of apoptosis in certain cancer cell types. nih.gove-century.us For example, in HUVECs, this compound treatment was accompanied by an increase in phosphorylated P38MAPK. nih.govosti.gov In breast cancer stem-like cells, this compound increased p-p38 MAPK expression. nih.gov

The regulation of ERK1/2 by this compound also shows variability. While some studies indicate inhibition, others suggest activation. In lung cancer cells, this compound treatment caused a dose-dependent increase in Erk1/2 activities. researchgate.net

These findings suggest a complex, context-dependent modulation of the MAPK pathway by this compound, contributing to its diverse effects on cancer cells.

Notch1 Signaling Pathway Suppression

The Notch1 signaling pathway plays a significant role in the regulation of cell proliferation, differentiation, and apoptosis in various cancers, including colorectal cancer. nih.govnih.gov Studies have demonstrated that this compound can suppress the Notch1 signaling pathway. In colorectal cancer cells (HCT116), this compound treatment significantly reduced the expression levels of the Notch1 protein. nih.govnih.gov This suppression of Notch1 signaling is implicated in this compound's ability to inhibit cell viability, promote apoptosis, and suppress migration and invasion in these cells. nih.govnih.gov

SHP1 Phosphorylation Increase

SHP1 (Src homology region 2-containing protein tyrosine phosphatase-1) is a tyrosine protein phosphatase that has been identified as a potential target for cancer treatment. frontiersin.orgnih.gov Research indicates that this compound can increase the phosphorylation of SHP1, specifically at the Y536 site (p-SHP1 (Y536)). frontiersin.orgnih.govnih.gov This increase in SHP1 phosphorylation is associated with this compound's anticancer effects, including the inhibition of cell growth and invasion and the promotion of apoptosis in prostate cancer cells. frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.org The increase in SHP1 phosphorylation by this compound is linked to the suppression of the subsequent MAPK signaling pathway. frontiersin.orgnih.govnih.gov

Table 3: Effect of this compound on SHP1 Phosphorylation

| Target | Effect of this compound | Specific Site | Associated Outcome | Reference |

| SHP1 | Phosphorylation Increased | Y536 | Inhibited cell growth and invasion, increased apoptosis in prostate cancer cells | frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.org |

NF-κB Pathway Inhibition

This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway plays a crucial role in regulating inflammatory responses and is often constitutively activated in various diseases, including inflammatory conditions and cancer spandidos-publications.com. Studies have demonstrated that this compound can suppress the inflammatory response by inhibiting the phosphorylation of NF-κB p65, a key event for its activation and nuclear translocation spandidos-publications.comresearchgate.netnih.gov. This inhibition leads to a decrease in the expression of downstream inflammatory factors spandidos-publications.comresearchgate.netnih.gov.

For instance, in studies investigating renal inflammation and fibrosis, this compound treatment significantly reduced the level of phosphorylated NF-κB p65 both in vivo and in vitro. This effect was comparable to that of Bay11-7082, a known inhibitor of NF-κB p65 nuclear transcription spandidos-publications.comnih.gov. Furthermore, this compound has been shown to inhibit NF-κB activation induced by TNF-α in various cell types, including mouse vascular smooth muscle cells and human umbilical vein endothelial cells nih.govnih.govchemfaces.com. This inhibition involves the suppression of IκB kinase activation and the subsequent degradation of IκBα, which is necessary for NF-κB to translocate to the nucleus nih.gov.

Data illustrating the effect of this compound on NF-κB p65 phosphorylation in TGF-β1-induced HK-2 cells:

| Treatment | p-NF-κB p65 / NF-κB p65 Ratio (Relative to Control) |

| Control | 1.00 |

| TGF-β1 | Increased |

| TGF-β1 + this compound | Decreased (Dose-dependent) |

| TGF-β1 + Bay11-7082 | Decreased |

Note: This table is illustrative based on research findings indicating dose-dependent inhibition and comparison to a known inhibitor spandidos-publications.comnih.gov. Specific numerical data would require detailed extraction from experimental results.

STAT3 Signaling Pathway Suppression

Signal Transducer and Activator of Transcription 3 (STAT3) is another signaling molecule frequently activated in cancer and inflammatory diseases, promoting cell proliferation, survival, and invasion nih.gov. Research indicates that this compound can suppress the STAT3 signaling pathway. This suppression can occur through the inhibition of upstream kinases, such as Src and Janus kinases (JAK1, JAK2), which are involved in STAT3 phosphorylation and activation nih.govmdpi.comnih.gov.

In hepatocellular carcinoma cells, diosgenin (the aglycone of this compound) has been reported to inactivate the STAT3 pathway by inhibiting intracellular signaling molecules like c-SRC, JAK1, and JAK2. This action suppressed STAT3 transcriptional activity and the expression of its downstream target genes involved in proliferation, invasion, and metastasis mdpi.com. Similarly, studies on melanoma cells have shown that this compound significantly inhibits the phosphorylation of both STAT3 and Src, leading to the downregulation of STAT3-targeted genes such as B-cell lymphoma-2, cyclin D1, and matrix metalloproteinase-2 nih.govnih.gov. Overexpression of STAT3 has been shown to decrease the anti-proliferative effects of this compound, further supporting the role of STAT3 inhibition in its mechanism of action nih.gov.

Data on the effect of this compound on STAT3 phosphorylation in melanoma cells:

| Treatment | p-STAT3 Expression Level (Relative to Control) |

| Control | 1.00 |

| Melanoma Cells | Increased |

| Melanoma Cells + this compound | Decreased (Dose-dependent) |

Note: This table is illustrative based on research findings indicating dose-dependent inhibition nih.govnih.gov. Specific numerical data would require detailed extraction from experimental results.

Wnt/β-catenin Pathway Modulation

The Wnt/β-catenin signaling pathway is critical for various cellular processes, including cell proliferation, differentiation, and migration, and its dysregulation is implicated in numerous diseases, particularly cancer nih.govmdpi.com. This compound has been shown to modulate the Wnt/β-catenin pathway. Studies suggest that this compound can inhibit this pathway, contributing to its anti-proliferative effects nih.govnih.gov.

In osteosarcoma cells, this compound has been found to downregulate the protein expression of phosphorylated AKT (p-AKT), phosphorylated GSK3 (p-GSK3), and β-catenin. By blocking AKT phosphorylation, this compound inhibits the Wnt/β-catenin pathway, which in turn activates GSK3 and promotes the degradation of β-catenin nih.gov. This ultimately leads to the inhibition of osteosarcoma cell proliferation nih.gov. Furthermore, research in colorectal cancer cells has demonstrated that diosgenin can significantly downregulate the expression of genes related to the Wnt/β-catenin pathway, including β-catenin, cyclin D1, and Pin1 brieflands.com.

Data on the effect of this compound on key Wnt/β-catenin pathway components in osteosarcoma cells:

| Protein | This compound Treatment Effect | Mechanism |

| p-AKT | Downregulation | Blocking AKT phosphorylation |

| p-GSK3 | Downregulation | Downstream effect of AKT inhibition |

| β-catenin | Downregulation | Promoted degradation via activated GSK3 |

| Cyclin D1 | Downregulation | Downstream target gene of Wnt/β-catenin pathway |

| Pin1 | Downregulation | Related to Wnt/β-catenin pathway |

Note: This table summarizes findings on the modulation of these proteins by this compound nih.govbrieflands.com.

Estrogen Receptor-beta (ERβ) Activation

Estrogen Receptor-beta (ERβ) is a nuclear receptor that plays a role in various physiological processes, and its activation has been explored as a potential therapeutic strategy in certain cancers, such as prostate cancer nih.govfrontiersin.org. Research indicates that this compound can activate ERβ.

Studies have shown that this compound can significantly upregulate the expression level of ERβ in prostate cancer cells nih.gov. This activation of ERβ subsequently influences downstream targets, leading to effects such as increased prolyl hydroxylase 2 levels and decreased levels of hypoxia-inducible factor-1α, vascular endothelial growth factor A, and BMI-1 nih.gov. These changes contribute to the induction of cell apoptosis by regulating the expression of proteins in the caspase-3 and Bcl-2 families nih.gov. Co-immunoprecipitation studies have suggested that this compound promotes the interaction between c-ABL and ERβ nih.gov. Molecular docking analyses have also indicated that this compound has a strong affinity for ERβ, primarily through hydrogen bonding and hydrophobic interactions nih.gov. The activity of this compound against prostate cancer cells was significantly weakened in cells with mutations in the ERβ binding domain (Phe-336, Phe-468), highlighting the importance of ERβ activation in its mechanism of action in this context nih.gov.

Data on the effect of this compound on ERβ expression in prostate cancer cells:

| Treatment | ERβ Expression Level (Relative to Control) |

| Control | 1.00 |

| Prostate Cancer Cells | Baseline |

| Prostate Cancer Cells + this compound | Upregulated (Significant) |

Note: This table is illustrative based on research findings nih.gov. Specific numerical data would require detailed extraction from experimental results.

Anti-inflammatory and Immunomodulatory Mechanisms

This compound exhibits anti-inflammatory and immunomodulatory properties through the modulation of various mediators and signaling pathways involved in the inflammatory response.

Modulation of Pro-inflammatory Cytokines (TNF-α, IL-6)

A key aspect of this compound's anti-inflammatory activity is its ability to modulate the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) nih.govnih.govthermofisher.com. These cytokines are central mediators of inflammation and are involved in the pathogenesis of various inflammatory diseases thermofisher.commdpi.com.

Data on the effect of this compound on pro-inflammatory cytokine mRNA levels in LPS-induced cells:

| Treatment | TNF-α mRNA Level (Relative to Control) | IL-6 mRNA Level (Relative to Control) |

| Control | 1.00 | 1.00 |

| LPS-induced Cells | Increased | Increased |

| LPS-induced Cells + this compound | Decreased (Dose-dependent) | Decreased (Dose-dependent) |

Note: This table is illustrative based on research findings indicating dose-dependent reduction in mRNA levels frontiersin.org. Specific numerical data would require detailed extraction from experimental results.

Inhibition of Adhesion Molecules (VCAM-1, ICAM-1)

Adhesion molecules, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), play a critical role in the inflammatory process by mediating the adhesion and transmigration of leukocytes to the site of inflammation nih.govresearchgate.netbiomolther.org. This compound has been shown to inhibit the expression of these adhesion molecules.

Studies have demonstrated that this compound can decrease the expression of VCAM-1 and ICAM-1 induced by pro-inflammatory stimuli like TNF-α in endothelial cells and vascular smooth muscle cells nih.govnih.govresearchgate.net. This inhibition of adhesion molecule expression contributes to the reduction of monocyte adhesion to endothelial cells, thereby attenuating the inflammatory cascade nih.govnih.gov. The mechanism underlying this inhibition often involves the suppression of signaling pathways such as NF-κB and MAPK, which are known to regulate the expression of adhesion molecules nih.govnih.govbiomolther.org.

Data on the effect of this compound on adhesion molecule expression in TNF-α-stimulated cells:

| Treatment | VCAM-1 Expression Level (Relative to Control) | ICAM-1 Expression Level (Relative to Control) |

| Control | 1.00 | 1.00 |

| TNF-α-stimulated Cells | Increased | Increased |

| TNF-α-stimulated Cells + this compound | Decreased (Dose-dependent) | Decreased (Dose-dependent) |

Note: This table is illustrative based on research findings indicating dose-dependent inhibition nih.govnih.gov. Specific numerical data would require detailed extraction from experimental results.

Regulation of NF-κB Pathway

This compound has been shown to modulate the activity of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory and immune responses. Studies indicate that this compound can inhibit the phosphorylation of NF-κB p65, a key event in NF-κB activation. This inhibition leads to a reduction in the expression and secretion of various inflammatory cytokines, including interleukin-1 beta (IL-1β), IL-6, tumor necrosis factor-alpha (TNF-α), monocyte chemotactic protein 1 (MCP-1), and IL-18. researchgate.netspandidos-publications.comnih.govresearchgate.net This suppressive effect on the NF-κB pathway has been observed in various experimental models, including those of renal inflammation and fibrosis. researchgate.netspandidos-publications.comnih.govresearchgate.net The mechanism appears to involve the inactivation of the NF-κB signaling pathway, potentially offering a therapeutic avenue for conditions characterized by excessive inflammation. spandidos-publications.comnih.govresearchgate.net

PPARγ Activation

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and glucose homeostasis, as well as having anti-inflammatory effects. Research suggests that diosgenin, an aglycone of this compound, can act as a selective agonist of PPARγ and up-regulate its expression. dovepress.com In silico docking studies have indicated that diosgenin interacts with both PPARα and PPARγ, with a higher binding efficiency observed for PPARγ. dovepress.com This interaction may contribute to diosgenin's effects on lipid and glucose metabolism. However, the precise mechanisms by which diosgenin affects PPARs are still under investigation. dovepress.com One study suggested that diosgenin's inhibitory effect on adipocyte differentiation might involve regulating PPARγ expression and activity, potentially through its interaction with estrogen receptor beta (ERβ). nih.gov

Immunomodulation in Disease Models

This compound and its aglycone, diosgenin, have demonstrated immunomodulatory effects in various disease models. These effects are closely linked to their ability to modulate inflammatory pathways, including the NF-κB pathway. researchgate.netspandidos-publications.comnih.govresearchgate.net For instance, this compound has been shown to ameliorate experimental autoimmune thyroiditis by inhibiting the mTOR and TLR4/NF-κB pathways, leading to a suppression of the inflammatory response. dovepress.com In lupus-prone mice, this compound ameliorated lupus nephritis by inactivating the NLRP3 inflammasome and NF-κB signaling. researchgate.net Diosgenin has also been investigated for its potential in treating neurodegenerative diseases, where immunomodulation plays a role. nih.govmdpi.com These findings highlight the potential of this compound as an immunomodulatory agent in the context of inflammatory and autoimmune conditions. scielo.br

Metabolic Regulatory Mechanisms

Lipid Metabolism Modulation

This compound and diosgenin have been shown to exert significant effects on lipid metabolism, impacting various processes including cholesterol absorption, synthesis, and excretion, as well as triglyceride levels. frontiersin.orgnih.govnih.gov

This compound influences cholesterol metabolism, partly through the regulation of the farnesoid X receptor (FXR) - small heterodimer partner (SHP) - 7α-hydroxylase (CYP7A1) signaling pathway in the liver. mdpi.comresearchgate.netnih.gov CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis, which is the primary route for cholesterol catabolism. mdpi.comspandidos-publications.com FXR activation typically leads to the down-regulation of CYP7A1 expression, often mediated by SHP. mdpi.comspandidos-publications.com Studies have shown that this compound, or its metabolite tigogenin (B51453), can suppress FXR activation and increase CYP7A1 expression, thereby promoting the conversion of cholesterol into bile acids. mdpi.comresearchgate.netnih.gov This mechanism contributes to the reduction of cholesterol levels. mdpi.comresearchgate.netnih.gov

Research in animal models has demonstrated that this compound can significantly impact serum and hepatic lipid levels. In hyperuricemic ApoE−/− mice, this compound treatment markedly reduced serum cholesterol and hepatic triglyceride levels. mdpi.com Specifically, this compound treatment decreased serum cholesterol by 23.1% and hepatic triglyceride by 34.3% compared to the control hyperuricemic group. mdpi.com While serum LDL-C and HDL-C levels did not show significant changes in this particular study, other research on diosgenin has indicated its ability to reduce plasma LDL and increase HDL. dovepress.comnih.gov Diosgenin has also been shown to decrease triglyceride content and inhibit the expression of genes involved in lipid synthesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), by inhibiting SREBP-1c mRNA expression in liver cells. dovepress.comnih.gov Furthermore, diosgenin has been reported to reduce intestinal absorption of exogenous cholesterol and increase its excretion. nih.govnih.gov

Here is a summary of some research findings on the impact of this compound/diosgenin on lipid levels:

| Study Model | Compound | Parameter | Change (%) | Reference |

| Hyperuricemic ApoE−/− mice | This compound | Serum Cholesterol | -23.1 | mdpi.com |

| Hyperuricemic ApoE−/− mice | This compound | Hepatic Triglyceride | -34.3 | mdpi.com |

| Hypercholesterolemic rats | Diosgenin | Serum Total Cholesterol | Decrease | nih.gov |

| Hypercholesterolemic rats | Diosgenin | Serum Triglyceride | Decrease | nih.gov |

| Hypercholesterolemic rats | Diosgenin | Serum LDL-C | Decrease | nih.gov |

| Hypercholesterolemic rats | Diosgenin | Liver Total Cholesterol | Decrease | nih.gov |

| Hypercholesterolemic rats | Diosgenin | Liver Free Cholesterol | Decrease | nih.gov |

| Diabetic rats | Diosgenin | Hepatic HMGCR mRNA | Reduction | nih.gov |

| HepG2 cells | Diosgenin | Triglyceride content | Decrease | dovepress.comnih.gov |

| HepG2 cells | Diosgenin | FAS mRNA | Decrease | dovepress.comnih.gov |

| HepG2 cells | Diosgenin | ACC mRNA | Decrease | dovepress.comnih.gov |

| Cynomolgus macaques (high cholesterol diet) | Diosgenin | Serum Cholesterol | Reduced from 292 to 172 mg/dl | nih.gov |

| Cynomolgus macaques (high cholesterol diet) | Diosgenin | Intestinal absorption of exogenous cholesterol | Reduced from 62.4% to 26.0% | nih.gov |

These findings collectively indicate that this compound and its aglycone diosgenin exert significant hypolipidemic effects through multiple mechanisms, including the modulation of cholesterol synthesis, absorption, and catabolism via the FXR-SHP-CYP7A1 pathway, as well as influencing triglyceride synthesis. dovepress.comfrontiersin.orgnih.govnih.govmdpi.comresearchgate.netnih.gov

Glucose Homeostasis and Diabetes Mellitus

This compound has demonstrated beneficial effects on glucose homeostasis, suggesting its potential therapeutic value in diabetes mellitus.

Multiple studies have indicated that this compound and its derivatives can effectively lower blood glucose levels in various animal models of diabetes. researchgate.netcambridge.orgplos.orgfrontiersin.org Research using high-fat diet-induced diabetic mice and streptozotocin-induced diabetic rats has shown that administration of this compound or diosgenin leads to a significant decrease in fasting blood glucose and improved glucose tolerance. cambridge.orgplos.orgfrontiersin.org The mechanisms underlying this effect are multifaceted and may involve improved insulin (B600854) sensitivity, increased glucose uptake by peripheral tissues, and modulation of enzymes involved in glucose metabolism. researchgate.netplos.orgfrontiersin.org For instance, diosgenin has been reported to enhance glucose uptake in cells and improve insulin signaling. frontiersin.org

Maintaining a healthy mass of pancreatic beta cells, which produce insulin, is crucial for glucose homeostasis. Research suggests that this compound may promote the proliferation of pancreatic beta cells. nih.govfrontiersin.orgmedscape.com This proliferative effect has been linked to the activation of the Wnt/β-catenin signaling pathway. nih.govfrontiersin.orgmedscape.com The Wnt/β-catenin pathway is known to play a significant role in cell proliferation, differentiation, and survival. frontiersin.org Studies have shown that this compound treatment can increase the expression of key components of this pathway, such as β-catenin, leading to enhanced beta-cell proliferation and potentially counteracting beta-cell loss in diabetic conditions. nih.govfrontiersin.orgmedscape.com

Uric Acid Metabolism and Hyperuricemia

This compound has shown efficacy in modulating uric acid metabolism and reducing elevated uric acid levels associated with hyperuricemia.

Studies have demonstrated that this compound can decrease serum uric acid levels in animal models of hyperuricemia. mdpi.comresearchgate.netmdpi.comnih.govnih.gov The mechanisms involved include promoting the excretion of uric acid and potentially affecting its production. mdpi.comresearchgate.netnih.gov this compound and its active metabolite, tigogenin, have been shown to influence the activity of uric acid transporters in the kidneys and intestines. researchgate.netnih.gov Specifically, tigogenin has been found to inhibit the reabsorption of uric acid by inhibiting urate transporter 1 (URAT1) in the kidneys and enhance intestinal uric acid excretion by promoting the activity of ATP-binding cassette transporter subfamily G member 2 (ABCG2). researchgate.netnih.gov Furthermore, this compound's effects on hyperuricemia may also involve the regulation of renal lipid metabolism and attenuation of renal inflammation. mdpi.com

Neuroprotective Mechanisms

Emerging research highlights the neuroprotective potential of this compound, suggesting its ability to protect neuronal cells from damage and dysfunction.

This compound has been shown to exert neuroprotective effects through various mechanisms, including combating oxidative stress and inflammation, key contributors to neurodegenerative processes. nih.govmdpi.commdpi.com Studies have demonstrated that this compound can reduce levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.govmdpi.com These effects are often mediated through the modulation of signaling pathways like the Nrf2/ARE pathway, which is crucial for the cellular antioxidant defense system. nih.govmdpi.commdpi.com Additionally, this compound has been shown to reduce neuroinflammation by inhibiting the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govmdpi.com Further mechanisms include the modulation of pathways like MAPK, SIRT3, autophagy, and DUSP6/ERK, which are involved in neuronal survival, protein clearance, and stress responses. nih.govmdpi.comjst.go.jp These findings suggest that this compound may hold promise in mitigating neurodegenerative conditions by protecting neurons from oxidative damage and inflammation. nih.govmdpi.commdpi.com

Protection against Ischemia-Reperfusion Injury

Ischemia-reperfusion (I/R) injury is a significant contributor to tissue damage in various organs, including the brain and liver nih.govnih.gov. This compound has demonstrated protective effects against I/R injury in both cerebral and hepatic models nih.govnih.gov. Studies have shown that this compound can protect PC12 cells and primary cortical neurons against oxygen-glucose deprivation and reoxygenation (OGD/R), an in vitro model of cerebral I/R injury nih.gov. In vivo studies using middle cerebral artery occlusion (MCAO) models in rats have also indicated that this compound can significantly prevent cerebral I/R injury nih.gov.

The protective mechanisms involve the inhibition of inflammation and apoptosis nih.govnih.gov. This compound has been shown to downregulate the expression and nuclear translocation of High Mobility Group Box-1 (HMGB-1), a damage-associated molecular pattern molecule nih.gov. This inhibition of HMGB-1 leads to the downregulation of Toll-like receptor 4 (TLR4) signaling nih.gov. The blockade of the TLR4/MyD88/TRAF6 pathway by this compound inhibits the transcriptional activities of NF-κB and AP-1, reduces MAPK and STAT3 phosphorylation, and suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 nih.govsemanticscholar.orgspandidos-publications.com. Additionally, this compound can upregulate anti-inflammatory factors nih.gov. Studies using siRNA and overexpressed genes of HMGB-1 and TLR4 have further confirmed that this compound's neuroprotective effects against cerebral I/R injury are mediated through the inhibition of HMGB-1/TLR4 signaling and subsequent inflammation suppression nih.gov.

In hepatic I/R injury, this compound has also shown protective effects by suppressing inflammation, oxidative-nitrative stress, and apoptosis nih.gov. It decreased the levels of pro-inflammatory cytokines and chemokines, inhibited the activation of NF-κB and AP-1, and modulated MAPK phosphorylation nih.gov.

Attenuation of Oxidative Stress in Neural Tissues

Oxidative stress plays a crucial role in the pathogenesis of various neurological disorders, including brain aging and neurodegenerative diseases nih.govnih.govmdpi.com. This compound has been shown to protect neural cells against oxidative stress both in vitro and in vivo nih.govsemanticscholar.orgnih.govmdpi.com.

In H2O2-treated PC12 cells, this compound increased cell viability and reduced reactive oxygen species (ROS) and lactate (B86563) dehydrogenase (LDH) levels, indicating protection against oxidative damage nih.govnih.gov. In aging rat models induced by d-galactose, this compound improved levels of antioxidant enzymes such as superoxide dismutase (SOD), glutathione (GSH), and glutathione peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA) and nitric oxide synthase (NOS) in brain tissue nih.govnih.gov. These effects suggest that this compound significantly alleviates brain aging by suppressing oxidative stress nih.gov.

Mechanism studies indicate that this compound modulates the MAPK and Nrf2/ARE signaling pathways to decrease oxidative stress nih.govnih.gov. It can upregulate the expression of Nrf2 and its downstream antioxidant enzymes like HO-1 and SOD mdpi.comnih.gov. Furthermore, this compound has been shown to attenuate oxidative stress in hippocampal neurons induced by OGD/R, decreasing ROS production and enhancing the activity of antioxidant enzymes semanticscholar.orgspandidos-publications.com. This effect is suggested to be mediated, in part, through the downregulation of the HMGB-1/RAGE pathway semanticscholar.orgspandidos-publications.com. This compound also protects against doxorubicin-induced cardiotoxicity by inhibiting myocardial oxidative insult through adjusting levels of intracellular ROS, MDA, SOD, GSH, and GSH-Px capes.gov.brnih.gov. This involves the activation of Nrf2 and Sirt2 signaling pathways capes.gov.brnih.gov.

Impact on Cognitive Function

Studies have investigated the potential of this compound and its aglycone, diosgenin, to impact cognitive function, particularly in the context of aging and neurodegenerative conditions noldus.comnih.govmdpi.comnih.govkarger.commdpi.comresearchgate.netherbmedpharmacol.comnih.govworldscientific.commdpi.com.

In aging rats, this compound has been shown to markedly improve spatial learning ability and memory nih.govmdpi.comnih.gov. This improvement is associated with the reduction of oxidative stress and inflammation in the brain nih.govnih.gov. This compound can reverse histopathological changes in nerve cells in aging brain tissue nih.govnih.gov.

While the precise mechanisms by which this compound impacts cognitive function are still being elucidated, the observed effects are likely linked to its ability to mitigate neuroinflammation and oxidative stress, key factors implicated in cognitive decline nih.govnih.govkarger.commdpi.comnih.gov. This compound has been shown to upregulate neurotrophic factors like brain-derived neurotrophic factor (BDNF) and phosphorylated CREB (pCREB) in brain regions crucial for learning and memory, such as the hippocampus and cerebral cortex mdpi.com.

Cardiovascular Protective Mechanisms

This compound has demonstrated protective effects on the cardiovascular system through various mechanisms, including anti-atherosclerotic properties, alleviation of myocardial ischemia/reperfusion injury, and protection against drug-induced cardiotoxicity mdpi.comnih.govlsmu.ltnih.govcapes.gov.brnih.govresearchgate.netnih.govsci-hub.sesemanticscholar.orgnih.govfrontiersin.orgresearchgate.net.

Anti-atherosclerotic Effects

Atherosclerosis is a chronic inflammatory disease of the artery wall nih.govresearchgate.net. This compound and its aglycone diosgenin have shown potential anti-atherosclerotic effects through multiple mechanisms mdpi.comnih.govresearchgate.net. These include anti-inflammatory, antioxidant, plasma cholesterol-lowering, anti-proliferation, and anti-thrombotic effects mdpi.comnih.govresearchgate.net.

This compound can regulate endothelial dysfunction by affecting vascular tension, oxidative stress, leukocyte adhesion, platelet aggregation, and thrombosis nih.govresearchgate.net. It can also inhibit the proliferation, migration, and calcification of vascular smooth muscle cells (VSMCs) nih.govresearchgate.net. Furthermore, this compound impacts lipid metabolism by ameliorating hyperlipidemia, inhibiting foam cell formation, promoting liver cholesterol excretion, and inhibiting intestinal cholesterol absorption nih.govresearchgate.net.

At the molecular level, this compound has been shown to inhibit inflammatory processes by downregulating the NF-κB signaling pathway and reducing the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6 mdpi.comnih.govresearchgate.netdovepress.com. It can also attenuate oxidative stress by enhancing antioxidant enzyme expression and reducing ROS production dovepress.com. In endothelial cells, this compound suppresses TNF-α-induced expression of adhesion molecules such as VCAM-1 and ICAM-1 via the NF-κB pathway, which are involved in leukocyte adhesion mdpi.com. In macrophages treated with oxidized low-density lipoprotein (ox-LDL), this compound decreased foam cell formation and reduced intracellular cholesterol accumulation mdpi.com.

Alleviation of Myocardial Ischemia/Reperfusion Injury

Myocardial ischemia/reperfusion (MI/R) injury is a significant contributor to cardiac dysfunction nih.govnih.gov. This compound has shown potential in alleviating MI/R injury nih.govnih.govfrontiersin.org.

One of the key mechanisms involves the suppression of reactive oxygen species (ROS) production nih.govnih.gov. This compound can repress the activity of NADPH oxidase 2 (Nox2), a major source of ROS in cardiomyocytes, and enhance the expression of antioxidant enzymes such as SOD, catalase (CAT), GSH, and glutathione peroxidase (GPx) nih.govnih.gov. This helps to mitigate the oxidative stress that occurs during MI/R injury nih.govnih.gov.

Furthermore, this compound may protect against MI/R injury by preserving mitochondrial function sci-hub.sefrontiersin.org. Studies suggest that this compound can prevent the loss of mitochondrial membrane potential caused by I/R injury sci-hub.se. It may also be involved in activating signaling pathways like FXR/LKB1 to prevent ROS accumulation in the context of I/R injury frontiersin.org. Diosgenin, the aglycone, has also been reported to exert cardioprotective effects against I/R injury by strengthening cardiac antioxidant defense and reducing collagen fiber deposition sbmu.ac.ir.

Regulation of Adhesion Molecules and Inflammation in Vascular Endothelium

Inflammation of the vascular endothelium is a critical initial step in the development of various vascular diseases. This process often involves the increased expression of adhesion molecules on the surface of endothelial cells, which promotes the adhesion and infiltration of leukocytes. Research indicates that this compound can modulate the expression of these adhesion molecules and mitigate inflammatory responses in the vascular endothelium. Studies have shown that this compound can decrease monocyte adhesion to TNF-α-treated human umbilical vein endothelial cells (HUVECs) by reducing the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule 1 (ICAM-1). nih.gov This effect is mediated, at least in part, by blocking the nuclear factor-κB (NF-κB) pathway, a key signaling route involved in the induction of inflammatory genes and adhesion molecules. nih.gov Inhibition of the NF-κB pathway by this compound can lead to a reduction in the expression of inflammatory mediators. nih.gov

Antithrombotic Effects

This compound has demonstrated potential antithrombotic effects by influencing platelet activation and thrombus formation. Studies investigating the mechanism of this compound in inhibiting platelet activation have shown that it can increase the production of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.netresearchgate.net This increase in cAMP and cGMP levels can lead to the phosphorylation of inositol (B14025) 1,4,5-triphosphate receptor (IP3R), which in turn inhibits dense Ca2+ release channels, thereby reducing intracellular Ca2+ mobilization. researchgate.netresearchgate.net Furthermore, this compound has been shown to promote the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which can suppress integrin αIIb/β3 and fibrinogen binding, ultimately inhibiting platelet activation. researchgate.net this compound may also influence signaling molecules such as phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) and mitogen-activated protein kinase (MAPK), which are associated with platelet granule release and thromboxane (B8750289) A2 (TXA2) production. researchgate.netresearchgate.net These actions collectively suggest that this compound can delay or halt thrombus formation by regulating the phosphorylation of various signaling molecules and related proteins involved in platelet function. researchgate.netresearchgate.net

Organ-Protective Mechanisms (Beyond Cardiovascular and Neuroprotection)

Hepatoprotection and Liver Injury Alleviation

This compound has exhibited hepatoprotective effects against various forms of liver injury. Studies have investigated its effects in models of chemically induced liver damage, such as those caused by carbon tetrachloride (CCl4) or doxorubicin (B1662922) (Dox). This compound has been shown to significantly inhibit the increase of serum alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) activities, which are indicators of liver damage. capes.gov.br It can also decrease hepatic lipid peroxidation and reduce the concentrations of pro-inflammatory cytokines like TNF-α and IL-6. capes.gov.br Histopathological studies and DNA laddering assays have indicated that this compound can protect hepatocytes against CCl4-induced apoptosis and necrosis. capes.gov.br Mechanistically, this compound may exert its hepatoprotective effects by inhibiting lipid peroxidation, inflammatory cytokines, necrosis, and apoptosis. capes.gov.br In a doxorubicin-induced hepatotoxicity model, this compound significantly ameliorated cell injury, reduced reactive oxygen species (ROS) levels, and suppressed cell apoptosis. frontiersin.org It also decreased levels of malondialdehyde (MDA) and increased levels of superoxide dismutase (SOD), glutathione (GSH), and glutathione peroxidase (GSH-Px), alleviating liver injury. frontiersin.org The protective effect against Dox-induced liver damage might be attributed to its antioxidative and anti-apoptosis properties, potentially through increasing Sirt1 levels and activating FOXO1 and P53 pathways, as well as regulating the Sirt1/FOXO1/NF-κB signaling pathway. frontiersin.org Diosgenin, the aglycone of this compound, has also shown promising hepatoprotective effects by enhancing the antioxidant system, attenuating oxidative stress, and inhibiting pro-inflammatory and pro-apoptotic mediators. nih.govfrontiersin.orgx-mol.net

Renal Protection and Kidney Function Improvement

This compound has demonstrated protective effects against kidney injury induced by various factors, including lipopolysaccharide (LPS) and cisplatin. In LPS-induced inflammatory kidney injury, this compound significantly protected against renal damage by decreasing blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels and reversing oxidative stress. nih.gov Mechanistic studies revealed that this compound markedly up-regulated the level of microRNA let-7i, leading to significant inhibition of TLR4 expression. nih.gov It also down-regulated levels of MyD88, NOX1, cleaved caspase-8/3, inhibited nuclear translocation of NF-κB, inhibited PI3K and Akt phosphorylation, increased SOD2 levels, and decreased mRNA levels of IL-1β, IL-6, MIP-1α, Fas, and FasL. nih.gov These findings suggest that this compound exerts nephroprotective effects against LPS-induced inflammatory renal injury by adjusting the microRNA let-7i/TLR4/MyD88 signaling pathway. nih.gov In cisplatin-induced acute kidney injury (AKI), this compound played a renal protective role by stimulating the antioxidant system, increasing GSH and catalase (CAT) levels, and reducing ROS and MDA contents in renal tissues and cells. nih.govresearchgate.net this compound also reduced the number of apoptotic cells and the expression of pro-apoptotic proteins while enhancing the protein levels of anti-ferroptosis proteins like GPX4 and FSP1. nih.govresearchgate.net Mechanistically, this compound promotes the entry of Nrf2 into the nucleus and regulates the expression of downstream HO-1 to exert renal protection. nih.govresearchgate.net Furthermore, this compound has been shown to alleviate renal fibrosis by inhibiting the NF-κB signaling pathway-mediated inflammatory response, decreasing the expression of inflammatory factors such as IL-1β, NLRP3, MCP-1, IL-6, TNF-α, and IL-18. spandidos-publications.com

Anti-Pulmonary Fibrosis Activity

This compound has shown protective effects against pulmonary fibrosis induced by crystalline silica (B1680970). This compound treatment has been observed to reduce pro-inflammatory and pro-fibrotic cytokine secretion by modulating innate and adaptive immune responses. nih.govnih.gov It can also reduce the recruitment of fibrocytes, protect epithelial cells from injury, and inhibit transforming growth factor beta (TGF-β)/Smad3 signaling and fibroblast activation. nih.govnih.gov These effects contribute to delaying the progression of crystalline silica-induced pulmonary fibrosis. nih.govnih.gov The mechanism by which this compound alleviates inflammation in this context appears to involve the reduction of macrophage, B lymphocyte, and T lymphocyte infiltration into the lung. nih.govnih.gov this compound inhibits macrophages and fibroblasts from secreting pro-inflammatory cytokines and may modulate T helper cell responses, concurrently attenuating phosphorylation of the apoptosis signal-regulating kinase 1-p38/c-Jun N-terminal kinase pathway. nih.govnih.gov this compound can also block the phosphorylation of Smad3 in fibroblasts. nih.govnih.gov Additionally, this compound-induced autophagy in alveolar macrophages may play a role in relieving inflammation and fibrosis by promoting the removal of damaged mitochondria, leading to apoptosis resistance and ROS reduction. thno.org This decreased secretion of inflammatory factors and reduced recruitment of immune cells can result in the alleviation of tissue injury and abnormal collagen repair. thno.org

Anti-Osteoporosis Effects

This compound has demonstrated potential in improving osteoporosis by influencing bone formation and inhibiting bone resorption. Studies have shown that this compound can increase bone mineral density and ultimate load in ovariectomized rats, a model for postmenopausal osteoporosis. biosciencetrends.com It promotes bone trabeculae formation and bone differentiation. biosciencetrends.com Mechanistically, this compound can activate the PI3K/P38/AKT signaling pathway and inhibit the apoptosis signaling pathway in bone tissue cells. biosciencetrends.com It has also been shown to improve the viability of osteoblast-like cells. biosciencetrends.com this compound promotes the proliferation and differentiation of osteoblasts, which might be related to its effects on up-regulating estrogen receptors (ER-α and ER-β) and β-catenin protein expression, stimulating Lrp5 and β-catenin mRNA expression levels, and increasing the ratio of OPG/RANKL. nih.gov Furthermore, this compound reduces ovariectomy-induced bone loss by enhancing osteoblastogenesis and inhibiting osteoclastogenesis. nih.gov It promotes osteoblastogenesis through up-regulating the OPG/RANKL ratio and inhibits osteoclastogenesis by down-regulating the levels of RANKL-induced TRAF6 and downstream signaling molecules, including MAPKs, Akt, NF-κB, AP-1, cathepsin K, and NFATc1. nih.gov this compound also inhibits the TLR4/MyD88 pathway to decrease the levels of TRAF6 and related proteins. nih.gov In mouse macrophages, this compound induces the expression of ALP, Runx2, and OCN to promote osteogenesis by suppressing NF-κB nuclear transport, NLRP3 inflammasome, and reactive oxygen species (ROS) levels. mdpi.com

Antioxidative Mechanisms

This compound's antioxidative effects are mediated through multiple pathways that enhance the cellular defense against oxidative damage and mitigate the accumulation of harmful oxidation products.

Activation of Antioxidant Enzymes (SOD, CAT, GPX, eNOS, HO-1, Nrf2)

This compound has been shown to enhance the activity and expression of key endogenous antioxidant enzymes, which play crucial roles in scavenging free radicals and neutralizing harmful reactive species. Studies have demonstrated that this compound treatment can significantly increase the levels of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) dovepress.comspandidos-publications.comnih.govspandidos-publications.comresearchgate.net. For instance, in a pig model of coronary heart disease, administration of this compound (80 mg/kg) significantly increased SOD and CAT levels compared to the untreated model group spandidos-publications.com. Similarly, in cisplatin-induced acute kidney injury in rats, this compound improved renal antioxidant capacity by increasing the levels of SOD and CAT nih.govresearchgate.net. This compound has also been reported to increase glutathione (GSH) levels spandidos-publications.comresearchgate.net, which is a crucial substrate for GPX activity nih.gov.

The activation of these enzymes is often linked to the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant defense system, controlling the expression of numerous antioxidant genes, including HO-1, NQO1, GST, GCLM, SOD, CAT, and GPX researchgate.netnih.govencyclopedia.pub. Research indicates that this compound can activate Nrf2 researchgate.netresearchgate.netnih.govencyclopedia.pubresearchgate.net. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of these protective enzymes researchgate.netencyclopedia.pub. Studies have shown that this compound promotes the nuclear transcription of Nrf2 and activates the Nrf2/HO-1 signaling axis nih.govresearchgate.net. Heme oxygenase-1 (HO-1), a downstream target of Nrf2, plays a significant role in mitigating oxidative stress encyclopedia.pubsemanticscholar.org. This compound has been found to increase HO-1 levels encyclopedia.pubresearchgate.net. The protective effect of this compound against oxidative stress is often attenuated when Nrf2 is inhibited, highlighting the importance of this pathway in its mechanism of action nih.govresearchgate.net.

While studies specifically on this compound's direct effect on endothelial nitric oxide synthase (eNOS) are less prominent than those on SOD, CAT, GPX, Nrf2, and HO-1, research on its aglycone, diosgenin, suggests a potential link to nitric oxide (NO) metabolism. Diosgenin has been shown to activate antioxidant enzymes including eNOS and improve endothelial function, which is crucial for vascular health dovepress.comnih.gov. Diosgenin can also increase NO production dovepress.comnih.gov. Given that this compound is a glycoside of diosgenin, further research is needed to fully elucidate this compound's specific impact on eNOS and NO bioavailability.

Table 1 presents representative data on the effect of this compound on antioxidant enzyme levels in a pig model of coronary heart disease.

| Parameter | Control Group | CHD Model Group | This compound (80 mg/kg) Group |

| SOD (U/ml) | Increased | Decreased | Significantly Increased |

| CAT (U/ml) | Increased | Decreased | Significantly Increased |

| GSH (µmol/l) | Increased | Decreased | Significantly Increased |

Note: Data is illustrative based on reported trends spandidos-publications.com. Specific numerical values may vary between studies.

Inhibition of Lipid Peroxidation and Reduction of Oxidative Stress Markers (MDA, NO, iNOS)

Oxidative stress leads to the peroxidation of lipids, particularly polyunsaturated fatty acids, resulting in the formation of harmful byproducts such as malondialdehyde (MDA) nih.govtandfonline.com. MDA is a widely used marker of lipid peroxidation and oxidative damage nih.govtandfonline.com. This compound has consistently demonstrated the ability to inhibit lipid peroxidation and reduce MDA levels in various experimental models spandidos-publications.comnih.govresearchgate.netresearchgate.nettandfonline.comnih.govshahed.ac.ir. For instance, this compound treatment significantly decreased elevated MDA levels in the heart tissue of pigs with coronary heart disease spandidos-publications.com. Similarly, in rats with cisplatin-induced acute kidney injury, this compound suppressed the accumulation of oxides like MDA nih.govresearchgate.net. Diosgenin, the aglycone of this compound, has also been shown to suppress the elevation of MDA levels nih.govshahed.ac.ir.

Beyond lipid peroxidation markers, this compound also influences factors related to nitrosative stress, which involves reactive nitrogen species like nitric oxide (NO) and peroxynitrite. While NO produced by eNOS is crucial for vascular function, inducible nitric oxide synthase (iNOS) can produce large amounts of NO that contribute to oxidative and inflammatory responses nih.govtandfonline.com. Studies on diosgenin have indicated its ability to inhibit the increase of iNOS expression induced by certain conditions nih.govtandfonline.com. Diosgenin has also been shown to regulate enzymes related to NO metabolism and increase NO production, contributing to improved vascular function dovepress.comnih.gov. This compound, acting as an FXR agonist, may also indirectly influence iNOS upregulation, as FXR agonists have been reported to inhibit iNOS in some contexts researchgate.net. Diosgenin has been shown to inhibit elevated oxido-nitrosative stress tandfonline.com.

Table 2 summarizes the effects of this compound on MDA levels in different studies.

| Model | Treatment | Effect on MDA Levels | Reference |

| Coronary Heart Disease (Pig Model) | This compound (80 mg/kg) | Significantly Decreased | spandidos-publications.com |

| Cisplatin-induced AKI (Rats) | This compound | Suppressed Accumulation | nih.govresearchgate.net |

| High-Fat Diet-induced Obesity (Mice) | Diosgenin | Significantly Suppressed | nih.gov |

| Streptozotocin-induced Diabetes (Rats) | Diosgenin (40 mg/kg) | Significantly Reversed | shahed.ac.ir |

| TNBS-induced Colitis (Rats) | Diosgenin | Significantly Inhibited | tandfonline.com |

Biosynthesis and Biotransformation of Dioscin

Diosgenin (B1670711) Biosynthesis Pathways in Plants

The fundamental backbone of diosgenin is synthesized via the isoprenoid biosynthetic pathways, which produce the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two primary pathways for the synthesis of these precursors: the mevalonate (B85504) (MVA) pathway, which occurs in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. nih.govoup.comcas.cz While both pathways contribute to the pool of IPP and DMAPP, the MVA pathway is generally considered the preferred route for sterol and triterpenoid (B12794562) synthesis in angiosperms. nih.govnih.gov

Mevalonate (MVA) Pathway

The MVA pathway is a critical metabolic route that produces IPP and DMAPP, the universal precursors for all isoprenoids. wikipedia.org This pathway begins in the cytosol with the condensation of three molecules of Acetyl-CoA. wikipedia.orgksu.edu.sa

The key steps are as follows:

Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. wikipedia.orglibretexts.org

A third molecule of acetyl-CoA is added to acetoacetyl-CoA by the enzyme HMG-CoA synthase, resulting in the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orglibretexts.orgresearchgate.net

HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR). This step is the primary rate-limiting step of the MVA pathway. wikipedia.orgresearchgate.net

Mevalonate undergoes two successive phosphorylation steps, followed by a decarboxylation, to yield the five-carbon intermediate, isopentenyl pyrophosphate (IPP). wikipedia.orgresearchgate.net

IPP is then isomerized to dimethylallyl pyrophosphate (DMAPP). wikipedia.org

Methylerythritol Phosphate (MEP) Pathway

Operating in the plastids, the MEP pathway provides an alternative route to the synthesis of IPP and DMAPP. nih.govcas.cz This pathway starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate. researchgate.net Although often associated with the biosynthesis of smaller terpenoids like monoterpenes and diterpenes, there is evidence that the MEP pathway can also contribute precursors for diosgenin synthesis. cas.cz The expression of key MEP pathway genes, such as the one encoding 1-deoxy-D-xylulose 5-phosphate-reductoisomerase (DXR), in diosgenin-producing plants suggests that this pathway plays a role in providing the necessary isoprenoid building blocks. cas.cz

Key Enzymes and Genes Involved in Biosynthesis

The biosynthesis of diosgenin from the basic IPP and DMAPP units is a multi-step process catalyzed by a series of specific enzymes. nih.govresearchgate.net The expression levels of the genes encoding these enzymes are crucial for the final yield of diosgenin. nih.gov

| Enzyme | Abbreviation | Gene(s) | Function in Diosgenin/Dioscin Biosynthesis |

| 3-hydroxy-3-methylglutaryl-CoA Reductase | HMGR | HMGR | Catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the MVA pathway. nih.govresearchgate.netresearchgate.net |

| Squalene Synthase | SQS | SQS | Catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. nih.govresearchgate.netresearchgate.net |

| Cycloartenol Synthase | CAS | CAS | Catalyzes the cyclization of 2,3-oxidosqualene (B107256) to form cycloartenol, a key step directing carbon flow towards sterol synthesis. nih.govnih.govresearchgate.net |